5-(Iminomethyl)-2-methylpyrimidin-4-amine
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Overview
Description
5-(Iminomethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iminomethyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidin-4-amine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Iminomethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Iminomethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Iminomethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4-amine: Lacks the imine group, making it less reactive in certain chemical reactions.
5-(Iminomethyl)-2-aminopyrimidine: Similar structure but with an amino group instead of a methyl group, affecting its reactivity and biological activity.
Uniqueness
5-(Iminomethyl)-2-methylpyrimidin-4-amine is unique due to the presence of both an imine and a methyl group on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Biological Activity
5-(Iminomethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C7H10N4 |
Molecular Weight | 150.18 g/mol |
IUPAC Name | This compound |
CAS Number | Not widely reported |
The structure features an iminomethyl group attached to the pyrimidine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The iminomethyl group can participate in hydrogen bonding and other interactions that are essential for binding to target proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HeLa Cells : The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation.
- PC3 Cells : Similar inhibitory effects were observed in prostate cancer cells.
These findings suggest that the compound could serve as a lead structure for the development of novel anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against several bacterial strains. The compound demonstrated moderate antibacterial effects, particularly against Gram-positive bacteria.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxicity of the compound on HeLa cells.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was measured using MTT assay.
- Findings : The study reported a dose-dependent decrease in cell viability, supporting the compound's potential as an anticancer agent.
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against selected bacterial strains.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Findings : The compound exhibited notable antibacterial activity against Staphylococcus aureus.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-methanimidoyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8N4/c1-4-9-3-5(2-7)6(8)10-4/h2-3,7H,1H3,(H2,8,9,10) |
InChI Key |
RZIKRZMLCCDZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C=N |
Origin of Product |
United States |
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